molecular formula C16H6F26 B12063358 1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene

1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene

Cat. No.: B12063358
M. Wt: 692.18 g/mol
InChI Key: FVKWUSQLPAJKRY-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and trifluoromethyl groups. The presence of these groups imparts significant chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene typically involves multiple steps, including the introduction of fluorine atoms and trifluoromethyl groups. Common synthetic routes may involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure high yields and purity of the final product, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions, with the reaction temperature carefully controlled to prevent decomposition.

    Reduction: Often carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, with the reaction conducted under an inert atmosphere.

    Substitution: Requires the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons. Substitution reactions can result in the formation of various fluorinated derivatives.

Scientific Research Applications

1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and fluorinated coatings, which offer exceptional chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is primarily related to its ability to interact with various molecular targets through fluorine-mediated interactions. The compound’s high electronegativity and strong carbon-fluorine bonds enable it to form stable complexes with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of molecular targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar chemical stability and resistance to degradation.

    Perfluorodecalin: A perfluorinated hydrocarbon used in biomedical applications for its oxygen-carrying capacity.

    Trifluoromethylbenzene: An aromatic compound with trifluoromethyl groups, used as a precursor in organic synthesis.

Uniqueness

1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene stands out due to its unique combination of multiple fluorine atoms and trifluoromethyl groups, which impart exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stable fluorinated compounds.

Properties

Molecular Formula

C16H6F26

Molecular Weight

692.18 g/mol

IUPAC Name

1,1,1,2,2,3,3,10,10,11,11,12,12,12-tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene

InChI

InChI=1S/C16H6F26/c17-7(18,9(21,22)15(37,38)39)5(11(25,26)27,12(28,29)30)3-1-2-4-6(13(31,32)33,14(34,35)36)8(19,20)10(23,24)16(40,41)42/h1-2H,3-4H2

InChI Key

FVKWUSQLPAJKRY-UHFFFAOYSA-N

Canonical SMILES

C(C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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